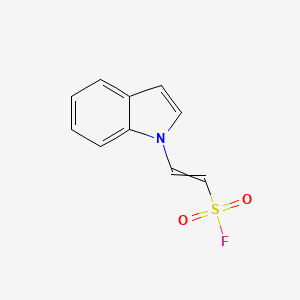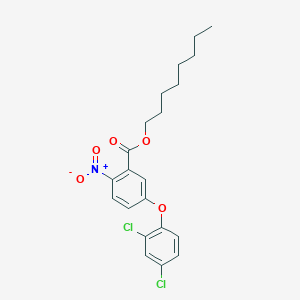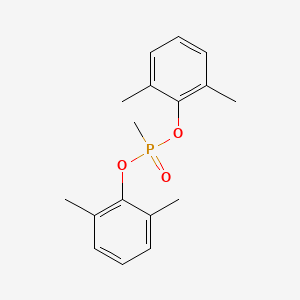
2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride: is a chemical compound that belongs to the class of indole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride typically involves the reaction of indole derivatives with sulfonyl fluoride reagents. The reaction conditions may vary depending on the specific reagents and catalysts used. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions as those used in laboratory-scale synthesis are employed, with optimization for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and derivatives of the indole ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is not well-documented in the literature. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to interact with various receptors and enzymes, leading to a range of biological activities .
Comparación Con Compuestos Similares
- 2-(1H-Indol-1-yl)ethanamine
- 2-(1H-Indol-3-yl)ethan-1-ol
- (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
Comparison: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is unique in its structure and reactivity compared to other similar compounds. The presence of the sulfonyl fluoride group provides unique chemical properties and reactivity, making it a valuable building block for the synthesis of various derivatives with potential biological activities .
Propiedades
Número CAS |
60538-04-7 |
|---|---|
Fórmula molecular |
C10H8FNO2S |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-indol-1-ylethenesulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)8-7-12-6-5-9-3-1-2-4-10(9)12/h1-8H |
Clave InChI |
PJZRAFBJABIOCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C=CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)





